

Roscovitine Dosage for In Vivo Animal Studies: Application Notes and Protocols

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Compound of Interest

Compound Name:	Roscovitine
Cat. No.:	B1683857

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Introduction

Roscovitine, also known as Seliciclib (CYC202), is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK1, CDK2, CDK5, CDK7, and CDK9.^[1] Its ability to modulate the cell cycle and induce apoptosis has led to its investigation in a wide range of preclinical animal models for various diseases, including cancer, neurological disorders, and kidney disease.^[1] This document provides a comprehensive overview of **Roscovitine** dosage and administration in in vivo animal studies, complete with detailed protocols and a summary of reported findings to guide researchers in their experimental design.

Data Presentation: Roscovitine Dosage in Animal Models

The following tables summarize the quantitative data on **Roscovitine** dosage, administration routes, and observed outcomes in various animal models and disease contexts.

Table 1: Roscovitine Dosage in Cancer Models

Animal Model	Cancer Type	Administration Route	Dosage	Dosing Schedule	Outcome
Nude Mice	Colorectal Cancer (LoVo Xenograft)	Intraperitoneal (IP)	100 mg/kg	3 times daily for 5 days	45% reduction in tumor growth.
Nude Mice	Uterine Carcinoma (MESSA-DX5 Xenograft)	Oral	500 mg/kg	3 times daily for 4 days	62% reduction in tumor growth.
Nude Mice	Hormone Therapy-Resistant Breast Cancer (MCF-7 Xenografts)	Oral	100 mg/kg	Daily	Significantly smaller tumor volumes and sizes.
Nude Mice	Colon Cancer (HCT116 Xenograft)	Oral	500 mg/kg	Not specified	79% reduction in tumor growth at day 5.
Nude Mice	Colon Cancer (HT29 Xenografts)	Intraperitoneal (IP)	10 and 40 mg/kg	Not specified	68% and 80% tumor reduction, respectively.
Nude Mice	Breast Cancer (MCF7 Xenografts)	Oral	400 mg/kg	Twice a day	70% inhibition of tumor growth when combined with doxorubicin.
B6D2F1 Mice	Osteosarcoma Xenograft	Oral	300 mg/kg	Daily	55% reduction in tumor weight

when
administered
during resting
time.

Nude Mice	Prostate Cancer (PC-3 Xenograft)	Not specified	Not specified	Not specified	35% tumor growth inhibition.
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Table 2: Roscovitine Dosage in Neurological and Other Disease Models

Animal Model	Disease Model	Administration Route	Dosage	Dosing Schedule	Outcome
Rats	Passive Heymann Nephritis	Not specified	25 mg/kg/day (low-dose), 50 mg/kg/day (high-dose)	Daily	22% and 61% decrease in glomerular mitotic figures, respectively.
Rats	Thy1 Glomerulonephritis	Not specified	Not specified	Not specified	Preserved renal function, reduced proteinuria and haematuria.
Mice	Bone Cancer	Intrathecal	5, 10, or 20 µg	Single dose	Reduced mechanical allodynia and thermal hyperalgesia.
Rats	Chronic Compression of Dorsal Root Ganglion	Intrathecal	Not specified	Not specified	Alleviation of pain.
Rabbit	Glaucoma	Instillation	Not specified	Not specified	Lowered intraocular pressure.
Mice	Rd1 Retinal Degeneration	Not specified	Not specified	Not specified	Decreased apoptosis of retinal photoreceptor cells.

zQ175 HD Mice	Huntington's Disease	Intraperitoneal (IP)	25 mg/kg and 50 mg/kg	Daily for 3 weeks	Tolerated, with inhibition of CDK5 activity in the brain. [2]
Rats	Focal Ischemia	Intravenous (IV) bolus followed by Subcutaneous (SC) infusion	25 mg/kg (IV) followed by 10, 5, and 1 mg/kg (SC)	Over 48 hours	Neuroprotective in a dose-dependent manner. [3]
Mice	Permanent Middle Cerebral Artery Occlusion (pMCAo)	Intraperitoneal (IP)	25 mg/kg	15 min pre- and 1 hr post-MCAo	Neuroprotective effect. [4]

Note: High doses of **Roscovitine** (e.g., 100 mg/kg IP) have been reported to be toxic in mice, leading to mortality.[\[2\]](#) Researchers should perform dose-escalation studies to determine the maximum tolerated dose in their specific animal model and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of Roscovitine for In Vivo Administration

Materials:

- **Roscovitine** powder
- Dimethyl sulfoxide (DMSO)
- Saline (0.9% NaCl), sterile
- Polyethylene glycol 300 (PEG300)

- Tween 80
- Corn oil
- Carboxymethylcellulose sodium (CMC-Na) solution
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

The appropriate formulation for **Roscovitine** depends on the intended route of administration.

A. For Intraperitoneal (IP) and Intravenous (IV) Injection (DMSO/Saline based):

- Prepare a stock solution of **Roscovitine** in DMSO. A common concentration is 20 mM.[\[5\]](#)
- For the final injection volume, dilute the **Roscovitine** stock solution in sterile saline. The final concentration of DMSO should be kept low (typically <5-10%) to avoid toxicity.
- Vortex the solution thoroughly to ensure complete mixing. Gentle warming or sonication can be used to aid dissolution if necessary.
- Prepare the solution fresh before each use.

B. For Oral Gavage (Suspension):

- A homogenous suspension can be prepared using CMC-Na solution.[\[5\]](#)
- Weigh the required amount of **Roscovitine** powder.
- Add the powder to the appropriate volume of CMC-Na solution (e.g., 0.5% or 1% in sterile water).
- Vortex vigorously to create a uniform suspension. Ensure the suspension is well-mixed immediately before administration.

C. For Oral Gavage (Solution with Co-solvents):

- Dissolve **Roscovitine** in a small amount of DMSO.
- Add PEG300 and mix until the solution is clear.
- Add Tween 80 and mix until the solution is clear.
- Finally, add sterile water or saline to the desired final volume and mix thoroughly.[\[5\]](#)

Protocol 2: Administration of Roscovitine to Rodents

A. Intraperitoneal (IP) Injection:

- Restrain the animal appropriately. For mice, this can be done by scruffing the neck. For rats, a two-person technique may be preferred.
- Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.
- Insert a 25-27 gauge needle at a 30-45 degree angle.
- Aspirate to ensure no fluid is drawn back, which would indicate entry into an organ or blood vessel.
- Inject the **Roscovitine** solution slowly and steadily.
- Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.

B. Oral Gavage:

- Measure the distance from the animal's mouth to the last rib to determine the appropriate length for gavage needle insertion.
- Restrain the animal firmly, keeping the head and body in a straight line.
- Gently insert the gavage needle into the mouth and advance it along the roof of the mouth and down the esophagus. Do not force the needle.
- Administer the **Roscovitine** solution or suspension slowly.

- Remove the needle gently and return the animal to its cage. Observe for any signs of distress.

C. Intravenous (IV) Injection (Tail Vein):

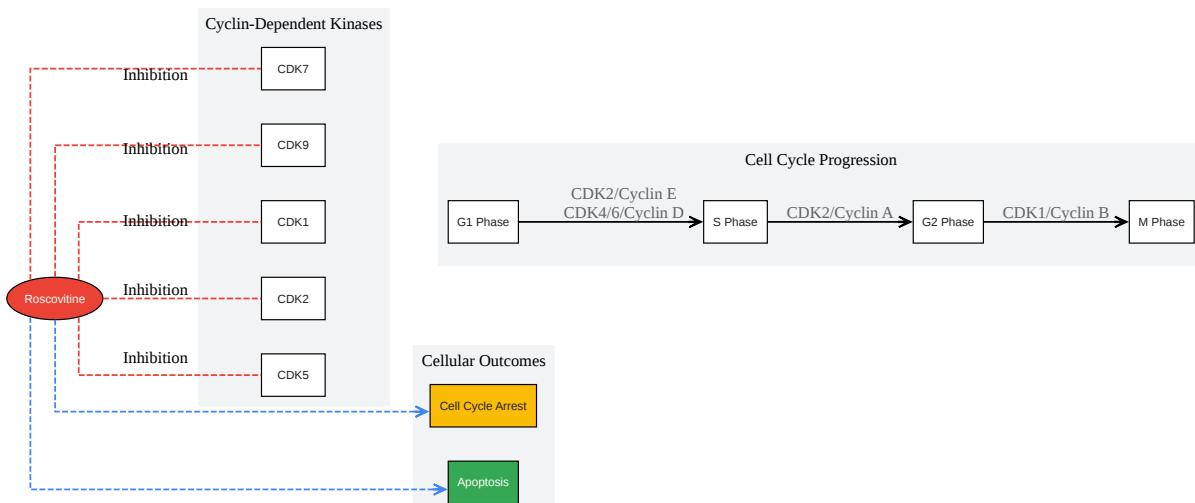
- Warm the animal's tail to dilate the veins.
- Place the animal in a restraint device that exposes the tail.
- Identify one of the lateral tail veins.
- Insert a 27-30 gauge needle, bevel up, into the vein.
- Inject the **Roscovitine** solution slowly.
- Withdraw the needle and apply gentle pressure to the injection site.

D. Subcutaneous (SC) Injection:

- Pinch the loose skin between the shoulder blades to form a tent.
- Insert a 25-27 gauge needle into the base of the tented skin.
- Aspirate to check for blood.
- Inject the solution to form a small bolus under the skin.
- Withdraw the needle and gently massage the area.

Mandatory Visualization Signaling Pathway of Roscovitine Action

Roscovitine primarily functions by inhibiting cyclin-dependent kinases, which are key regulators of the cell cycle. By binding to the ATP-binding pocket of these kinases, **Roscovitine** prevents the phosphorylation of their substrates, leading to cell cycle arrest and, in many cases, apoptosis.

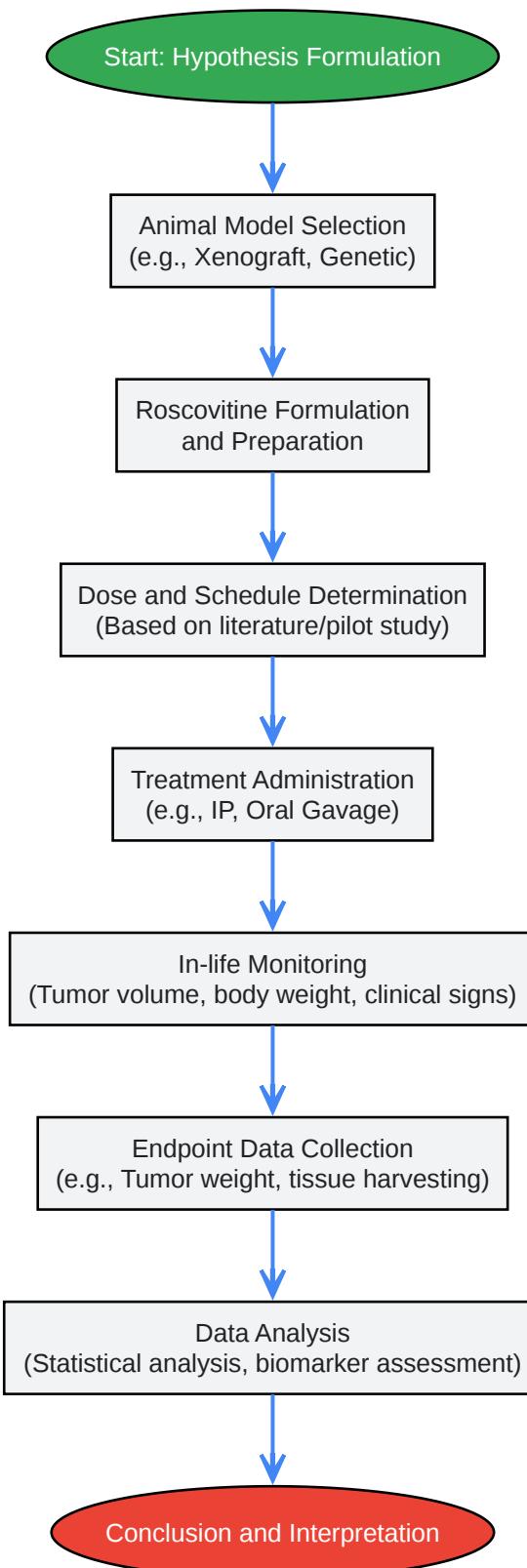


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Caption: **Roscovitine** inhibits CDKs, leading to cell cycle arrest and apoptosis.

Experimental Workflow for In Vivo Roscovitine Study

The following diagram outlines a typical workflow for an in vivo study evaluating the efficacy of **Roscovitine**.



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